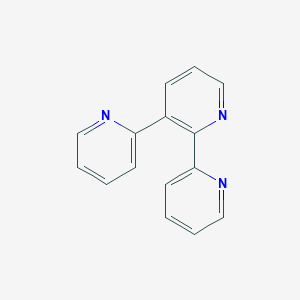

2,2':3',2''-Terpyridine

Description

Significance as a Tridentate Ligand in Coordination Chemistry

2,2':3',2''-Terpyridine is classified as a tridentate ligand, meaning it can bind to a central metal atom through three of its nitrogen atoms. wikipedia.orgrsc.orgnih.gov This NNN-type chelation occurs at meridional sites, forming two stable, adjacent five-membered MN2C2 chelate rings. wikipedia.org This strong and stable binding ability allows it to form well-defined complexes with a vast range of transition metal ions. wikipedia.orgrsc.orgnih.govnih.gov

The resulting metal complexes, such as [M(terpy)2]n+, are common and are noted for their achiral nature, which distinguishes them from similar complexes like [M(bipy)3]n+. wikipedia.org The stability of these complexes is a key factor in their utility, with metals like ruthenium and osmium forming particularly stable terpyridine complexes that exhibit slow ligand exchange rates at room temperature. nih.gov In contrast, metals such as Zn2+ and Cd2+ show weaker and more dynamic binding, a feature that is exploited in the design of dynamic supramolecular systems. nih.gov

The coordination of this compound to a metal center significantly influences the electronic properties of the resulting complex. These complexes are known to exhibit characteristic optical and electrochemical behaviors, including metal-to-ligand charge transfer (MLCT) in the visible region, reversible oxidation and reduction processes, and often, intense luminescence. wikipedia.orgnih.gov

Contextual Role in Supramolecular and Materials Chemistry

The rigid and linear nature of the

The versatility of this compound extends into materials science, where it is incorporated into a diverse range of materials to impart specific functions. royalsocietypublishing.orgirphouse.com Its derivatives are crucial components in the development of:

Photoactive Materials: Terpyridine complexes, particularly those of ruthenium, iridium, and platinum, possess notable electrochemical and photophysical properties. rsc.org This makes them essential for applications in charge separation assemblies, where they can act as photosensitizers, electron relays, and catalysts for processes like hydrogen evolution. rsc.orgacs.org

Organic Light-Emitting Diodes (OLEDs): Modification of organic-inorganic platforms with terpyridine fragments is a strategy to create components for OLED devices. researchgate.net

Chemosensors: The ability of terpyridine to bind to specific metal ions and the resulting changes in photophysical properties are exploited in the design of chemosensors. rsc.orgresearchgate.net

Metal-Organic Frameworks (MOFs): Terpyridine is a vital organic linker in the design of MOFs, where its coordination modes can be used to generate a vast number of frameworks with tailored properties. researchgate.net

The incorporation of π-conjugated systems into the terpyridine backbone has been a significant area of research, leading to advanced materials with applications in opto-electronic devices and nanotechnology. rsc.org

Conceptual Framework of Terpyridine as a Pincer and Non-Innocent Ligand

This compound is often described as a "pincer" ligand. rsc.orgnih.gov This terminology arises from its tridentate nature, which provides a tight, almost planar chelation to a metal cation, resembling a pincer. nih.gov This strong and stable coordination is a result of its ability as a strong σ-donor. nih.gov

Furthermore, this compound is considered a "non-innocent" ligand. rsc.orgnih.govchemicalbook.com This means the ligand itself can actively participate in the redox chemistry of the complex. The three electron-deficient pyridine (B92270) rings give the terpyridine ligand a low-lying lowest unoccupied molecular orbital (LUMO). rsc.orgnih.gov This allows for the delocalization of electrons from the metal center to the ligand during redox processes. rsc.orgnih.gov

This non-innocent character has several important consequences:

Stabilization of Low-Valent Metals: The ability of the terpyridine ligand to accept electron density makes it particularly effective at stabilizing metal ions in low oxidation states, such as Ni(0), Ni(I), Fe(II), Co(I), and Mn(I). rsc.orgnih.gov

Ligand-Based Redox Activity: In some cases, redox chemistry can occur on the ligand itself rather than at the metal core. nih.gov

Catalytic Applications: This property is harnessed in catalysis, where terpyridine-metal complexes can facilitate challenging transformations like C-C bond formation and hydrofunctionalization. nih.govchemicalbook.comnih.gov

Structure

3D Structure

Properties

CAS No. |

72847-58-6 |

|---|---|

Molecular Formula |

C15H11N3 |

Molecular Weight |

233.27 g/mol |

IUPAC Name |

2,3-dipyridin-2-ylpyridine |

InChI |

InChI=1S/C15H11N3/c1-3-9-16-13(7-1)12-6-5-11-18-15(12)14-8-2-4-10-17-14/h1-11H |

InChI Key |

JFJNVIPVOCESGZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=NC(=C1)C2=C(N=CC=C2)C3=CC=CC=N3 |

Origin of Product |

United States |

Sophisticated Synthetic Methodologies and Functionalization Strategies

Contemporary Synthetic Approaches to the 2,2':3',2''-Terpyridine Core

The construction of the fundamental three-ring terpyridine system can be achieved through several strategic approaches, each with its own merits and applications. These methods can be broadly categorized into coupling reactions, ring assembly protocols, and named reactions that have become synonymous with pyridine (B92270) synthesis.

Modern cross-coupling reactions have revolutionized the synthesis of bi- and oligo-pyridines, and terpyridines are no exception. The Stille coupling , which involves the palladium-catalyzed reaction of an organotin compound with an organic halide, has proven to be a powerful tool for constructing the terpyridine core. wikipedia.org This methodology offers a versatile route for creating both symmetrical and unsymmetrical terpyridines by coupling 2-stannylpyridines with 2,6-dihalopyridines or 2,6-distannylpyridine with 2-halopyridines. A key advantage of the Stille coupling is its tolerance to a wide variety of functional groups, allowing for the pre-functionalization of the pyridine building blocks. wikipedia.org

Oxidative dehydrogenation represents one of the earliest methods for synthesizing terpyridine. The seminal work by Morgan and Burstall in 1932 involved the oxidative coupling of pyridine using iron(III) chloride at high temperatures and pressures. rsc.org While historically significant, this method often produces a complex mixture of polypyridines, making purification challenging. wikipedia.org More contemporary approaches to oxidative dehydrogenation aim to improve selectivity and yield, though they are less commonly employed for targeted synthesis compared to cross-coupling methods. wikipedia.org

Ring assembly strategies construct the central pyridine ring from acyclic precursors. These methods are highly effective and offer excellent control over the final structure. rsc.org One common approach involves the condensation of a 1,5-dione equivalent with an ammonia (B1221849) source, such as ammonium (B1175870) acetate, to form the dihydropyridine (B1217469) intermediate, which is subsequently oxidized to the aromatic terpyridine. rsc.org

One-pot synthesis protocols have gained significant traction due to their efficiency, reduced waste, and simplified procedures. tandfonline.com An efficient one-pot method for synthesizing terpyridine ligands involves the reaction of 2-acetylpyridine (B122185) and ammonium acetate, sometimes in the presence of a solvent like glycol and under microwave irradiation, which can proceed without a catalyst. rsc.org These streamlined procedures are particularly attractive for generating libraries of substituted terpyridines for screening purposes.

The Kröhnke methodology is a cornerstone of pyridine synthesis and has been extensively applied to the preparation of 4'-substituted-2,2':6',2''-terpyridines. wikipedia.orgisca.me The classical Kröhnke synthesis involves the reaction of an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound in the presence of ammonium acetate. wikipedia.org A more common and simplified variation for terpyridine synthesis involves the condensation of two equivalents of a 2-acetylpyridine derivative with a substituted aldehyde in the presence of a base and an ammonia source. mdpi.comnih.gov This method is widely used for introducing a diverse range of substituents at the 4'-position of the central pyridine ring. royalsocietypublishing.org

The Sauer methodology is another important cycloaddition-based approach for constructing the pyridine ring. isca.meresearchgate.net This method often involves the reaction of an enamine or a related species with a suitable dienophile, followed by elimination to form the aromatic ring. While less common than the Kröhnke method for terpyridine synthesis, it represents a valuable alternative, particularly for accessing specific substitution patterns. researchgate.net

Beyond the palladium-catalyzed cross-coupling reactions mentioned earlier, other metal-mediated routes have been developed for terpyridine synthesis. An early example involved the reaction of 2,2'-bipyridine (B1663995) with 2-pyridyllithium, which, while effective, also produced dihydropyridine byproducts. rsc.org The use of transition metal catalysts in coupling reactions remains the most prevalent metal-mediated approach due to the high yields and functional group tolerance. nih.gov Palladium catalysts, in particular, are favored for their efficiency in forming the crucial C-C bonds that link the pyridine rings. e-bookshelf.de

Rational Design and Synthesis of Functionalized this compound Derivatives

The true power of terpyridine chemistry lies in the ability to introduce functional groups onto the ligand scaffold. These substituents can dramatically alter the electronic, steric, and photophysical properties of the resulting metal complexes, enabling their use in a wide range of applications.

The 4'-position of the central pyridine ring is the most common site for functionalization. researchgate.net This is because substituents at this position can directly influence the ligand's electronic properties and the resulting metal complex's photophysical and redox characteristics without introducing steric hindrance near the coordination sphere. researchgate.net A variety of synthetic strategies have been developed to introduce a wide array of substituents at this position.

The Kröhnke condensation is a primary method for incorporating aryl groups at the 4'-position by using different aromatic aldehydes as starting materials. royalsocietypublishing.orgthieme-connect.com This allows for the straightforward synthesis of terpyridines with electron-donating or electron-withdrawing groups, which in turn modulates the ligand's Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. royalsocietypublishing.org Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, are highly effective for attaching aryl and other groups to a pre-formed 4'-halo-terpyridine core. rsc.org

The introduction of different functional groups at the 4'-position has a profound impact on the properties of the terpyridine ligand and its metal complexes. For instance, electron-donating groups like amines can increase the electron density on the ligand, affecting the metal-to-ligand charge transfer (MLCT) transitions in its metal complexes. rsc.org Conversely, electron-withdrawing groups such as nitro or cyano can lower the energy of the ligand's π* orbitals. rsc.org This ability to fine-tune the electronic properties through synthetic modification is crucial for the rational design of terpyridine-based materials for applications ranging from solar cells to molecular sensors. nih.govresearchgate.net

Below is a table summarizing various 4'-substituted terpyridines and the synthetic methods used for their preparation, highlighting the versatility of these approaches.

| 4'-Substituent | Synthetic Method | Precursors | Reference |

| Phenyl | Kröhnke Condensation | 2-Acetylpyridine, Benzaldehyde | thieme-connect.com |

| 4-Nitrophenyl | Suzuki Coupling | 4'-Bromoterpyridine, 4-Nitrophenylboronic acid | rsc.org |

| 4-(Dimethylamino)phenyl | Suzuki Coupling | 4'-Bromoterpyridine, 4-(Dimethylamino)phenylboronic acid | rsc.org |

| 4-Cyanophenyl | Kröhnke Condensation | 2-Acetylpyridine, 4-Cyanobenzaldehyde | researchgate.net |

| Thienyl | Kröhnke Condensation | 2-Acetylpyridine, Thiophene-2-carboxaldehyde | researchgate.net |

| 4-Hydroxyphenyl | Kröhnke Condensation | 2-Acetylpyridine, 4-Hydroxybenzaldehyde | royalsocietypublishing.org |

Synthesis of Isomeric Terpyridines and Their Derivatives (e.g., 3,2':6',3''-Terpyridine, 4,2':6',4''-Terpyridine)

While 2,2':6',2''-terpyridine is the most common isomer in coordination chemistry, its symmetric isomers, 3,2':6',3''-terpyridine and 4,2':6',4''-terpyridine, are increasingly utilized in the construction of coordination networks and polymers. nih.gov The synthesis of these isomers is readily achieved by adapting well-established methods for 2,2':6',2''-tpy, primarily by substituting the starting material. nih.govmdpi.com

The one-pot synthesis and Kröhnke reaction are particularly adaptable. nih.gov By replacing 2-acetylpyridine with 3-acetylpyridine (B27631) or 4-acetylpyridine, the corresponding 3,2':6',3''-tpy and 4,2':6',4''-tpy derivatives can be prepared. nih.govmdpi.com These reactions typically involve the condensation of two equivalents of the respective acetylpyridine isomer with an aldehyde in the presence of a base and an ammonia source, such as ammonium acetate. nih.govmdpi.com This approach also allows for the introduction of various functional groups at the 4'-position of the central pyridine ring, analogous to the functionalization of the 2,2':6',2''-tpy isomer. nih.gov

For instance, the one-pot reaction of 4-ethoxybenzaldehyde (B43997) with 3-acetylpyridine in ethanol (B145695) with potassium hydroxide, followed by the addition of aqueous ammonia, yields 4′-(4-Ethoxyphenyl)-3,2′:6′,3″-terpyridine. mdpi.com This highlights the straightforward adaptation of the methodology for creating functionalized isomeric terpyridines.

Table 1: Comparison of Synthetic Routes for Isomeric Terpyridines

| Method | Starting Acetylpyridine | Target Isomer | Key Features |

|---|---|---|---|

| Kröhnke Reaction / One-Pot Synthesis | 3-Acetylpyridine | 3,2':6',3''-Terpyridine | Adaptable for 4'-functionalization; moderate yields. nih.govmdpi.com |

Strategic Incorporation of Reactive Functional Groups and Extended Conjugation Pathways

The functionalization of the terpyridine scaffold is crucial for its application in advanced materials, allowing for the covalent linking of other molecular units, tuning of photophysical properties, and control over self-assembly processes. The 4'-position of the central pyridine ring is the most common site for modification due to its accessibility through established synthetic routes. nih.govnih.gov

A versatile intermediate, 4'-chloro-2,2':6',2''-terpyridine, can be synthesized and subsequently converted into a variety of other derivatives. nih.gov This chloro-derivative serves as a key building block, enabling the incorporation of functional groups such as hydroxy, thiol, carboxylic acid, and amino groups through nucleophilic substitution reactions like the Williamson ether synthesis. nih.gov

Another widely used strategy involves the condensation reaction between a substituted aryl aldehyde and two equivalents of an acetylpyridine. nih.gov This method directly incorporates substituted aryl groups at the 4'-position, which is particularly useful for extending the π-conjugation of the system and modifying its electronic properties. For example, anthracene-functionalized terpyridines have been synthesized by esterification of a terpyridine-dicarboxylic acid precursor with anthracenyl alcohols, creating photoswitchable ligands. beilstein-journals.org

Table 2: Strategies for Functional Group Incorporation

| Position | Method | Incorporated Group Examples | Purpose |

|---|---|---|---|

| 4' | Post-synthesis modification of 4'-chloro-tpy | -OH, -SH, -COOH, -NH2 | Provides reactive sites for further chemistry. nih.gov |

| 4' | One-pot condensation with aryl aldehydes | Substituted aryl groups | Extends π-conjugation, tunes electronic properties. nih.gov |

Sustainable Synthesis Routes Utilizing Biomass-Derived Precursors

In line with the principles of green chemistry, significant efforts have been directed towards developing sustainable synthetic routes for terpyridines using precursors derived from renewable biomass. nih.gov Lignocellulosic biomass is a rich source of platform chemicals, including various aldehydes that can be used in terpyridine synthesis. nih.gov

Furfural, an aldehyde readily obtained from the dehydration of C5 sugars in hemicellulose, has been successfully employed in Kröhnke-type reactions to prepare furan-substituted terpyridines. nih.govresearchgate.net These intermediates can then undergo further transformations. For instance, the furan (B31954) ring can be oxidatively cleaved using potassium permanganate (B83412) to yield a carboxylic acid group, providing a sustainable route to compounds like 4,4′,4″-tricarboxy-2,2′:6′,2″-terpyridine. nih.gov Other biomass-derived aldehydes, such as 3,4,5-trimethoxybenzaldehyde (B134019) (obtainable from lignin-derived syringaldehyde (B56468) or vanillin), have also been used to prepare functionalized terpyridines. nih.gov

Beyond renewable starting materials, green chemistry approaches also focus on the reaction conditions. The use of more environmentally benign solvents, such as poly(ethylene glycol) (PEG), which is non-toxic, water-miscible, and recyclable, has been demonstrated for the efficient synthesis of substituted terpyridines. researchgate.net

Table 3: Examples of Biomass-Derived Precursors in Terpyridine Synthesis

| Biomass Precursor | Source | Terpyridine Intermediate/Product | Significance |

|---|---|---|---|

| Furfural | Hemicellulose | Furan-substituted terpyridine | Renewable starting material; furan ring can be further functionalized. nih.gov |

Challenges and Innovations in Scalable Synthesis and Yield Optimization

Research has shown that under certain conditions, the reaction between acetylpyridines and aromatic aldehydes can lead to alternative cyclization products. nih.gov For example, instead of the expected terpyridine, a cyclohexanol (B46403) derivative can be formed from the condensation of three molecules of acetylpyridine with two molecules of the aldehyde. nih.gov In other cases, isomeric terpyridines, such as 6′-aryl-2,2′:4′,2″-terpyridine, have been isolated as side-products, arising from an alternative 1,2-attack mechanism instead of the usual 1,4-conjugate addition during the reaction. nih.gov

These findings underscore the critical need for thorough purification and rigorous characterization of the products obtained from these "simple" reactions. nih.gov Innovations aimed at overcoming these challenges include the development of solvent-free reaction conditions (e.g., grinding the reactants) and the use of benign solvents like PEG, which can improve reaction control and simplify product isolation. nih.govresearchgate.net Furthermore, metal-mediated coupling strategies have been developed to overcome the limited scope of some condensation reactions, allowing for the gram-scale synthesis of specific substituted terpyridines, although these methods may suffer from low atom economy and the use of toxic reagents. nih.gov The continuous refinement of reaction conditions and the exploration of novel catalytic systems are key to optimizing yields and enabling the scalable production of functional terpyridines. nih.govnih.gov

Advanced Coordination Chemistry and Metallosupramolecular Complexation

Complexation Behavior with Transition Metal Ions (e.g., Fe, Ru, Ir, Co, Ni, Cu, Zn, Cd, Mn, Pt)

2,2':3',2''-Terpyridine exhibits a remarkable affinity for a wide range of transition metal ions, a characteristic that has been extensively studied and exploited in various chemical applications. rsc.org The three nitrogen donor atoms of the terpyridine ligand readily coordinate with d-block metals to form highly stable complexes. royalsocietypublishing.org This strong chelating tendency is a defining feature of its coordination chemistry. royalsocietypublishing.org The resulting metallo-supramolecular architectures often possess fascinating photophysical and redox properties. royalsocietypublishing.org The stability of these complexes is influenced by both the nature of the metal ion and any substituents on the terpyridine backbone. royalsocietypublishing.org

The complexation of this compound with transition metals such as Fe(II), Co(II), and Zn(II) leads to the formation of interesting coordination compounds. royalsocietypublishing.org The binding affinity of terpyridine towards transition metals has been reported to follow the order: Ru(II) > Os(II) > Fe(II) > Zn(II) > Cd(II). nih.gov Ruthenium and osmium form particularly stable complexes with very slow ligand exchange rates at room temperature, whereas zinc and cadmium complexes are more dynamic. nih.gov

The coordination of this compound to a metal center is characterized by a distinct meridional (mer) arrangement of its three nitrogen atoms. core.ac.uk In its free state, the pyridine (B92270) rings of the ligand adopt a trans-trans conformation to minimize lone-pair repulsion. nih.gov Upon complexation, a conformational change to a cis-cis geometry occurs, allowing the three nitrogen atoms to bind to the metal in a coplanar fashion. nih.gov This NNN-tridentate chelation results in the formation of two stable, adjacent five-membered chelate rings. core.ac.uk

Stoichiometric control is a key feature of terpyridine complexation. Depending on the metal-to-ligand ratio and the coordination preferences of the metal ion, either mono- or bis-terpyridine complexes can be formed. nih.gov For instance, with Fe(II), which has a d6 electron configuration and a preference for octahedral coordination, both mono- and bis-terpyridine complexes can be synthesized. rsc.org Titration experiments with various transition metals, such as Fe(II), Co(II), Ni(II), Cu(II), and Zn(II), in acetonitrile (B52724) have shown that the formation of [M(tpy)₂]²⁺ complexes occurs at a metal-to-ligand ratio of 1:2. iciq.orgresearchgate.net

The formation of pseudo-octahedral bis(this compound) metal complexes, denoted as [M(tpy)₂]ⁿ⁺, is a hallmark of terpyridine chemistry. rsc.org In these complexes, two terpyridine ligands are arranged perpendicularly to each other around the central metal ion. rsc.org These bis-complexes are known for their exceptional chelation ability and stability, particularly when compared to related tri-bipyridine complexes. rsc.org A significant advantage of [M(tpy)₂]ⁿ⁺ complexes is that they are typically achiral, which simplifies their application in the construction of supramolecular structures. nih.gov

The stability of these bis-complexes is highly dependent on the metal ion. nih.gov As mentioned earlier, the stability generally follows the trend Ru(II) > Os(II) > Fe(II) > Zn(II) > Cd(II). nih.gov Isothermal titration calorimetry (ITC) experiments have provided thermodynamic data for the complexation of several divalent metal ions with terpyridine in acetonitrile. The binding constants are generally high, in the range of 10⁸ M⁻¹ or higher. iciq.orgresearchgate.net

| Metal Ion | ΔH° (kcal/mol) | Binding Constant (K) |

|---|---|---|

| Fe²⁺ | -22.2 | > 10⁸ M⁻¹ |

| Co²⁺ | -18.1 | > 10⁸ M⁻¹ |

| Ni²⁺ | -21.7 | > 10⁸ M⁻¹ |

| Cu²⁺ | -21.1 | > 10⁸ M⁻¹ |

| Zn²⁺ | -14.5 | > 10⁸ M⁻¹ |

Data sourced from titration experiments in acetonitrile. iciq.orgresearchgate.net

The coordination of this compound to a transition metal ion significantly perturbs the electronic structure of the metal center, a phenomenon described by ligand field theory. The strong σ-donating and π-accepting capabilities of the terpyridine ligand lead to a substantial ligand field splitting. mdpi.com This splitting of the d-orbitals influences the electronic, magnetic, and spectroscopic properties of the resulting complex.

Upon complexation, characteristic changes are observed in the electronic absorption spectra. iciq.org The π-π* transitions of the free ligand are often shifted, and new bands corresponding to metal-to-ligand charge transfer (MLCT) transitions appear. wikimedia.org For instance, in iridium(III) complexes, the modification of the terpyridine ligand allows for the tuning of emission properties across the visible spectrum. mdpi.com The electronic spectra of [Co(ddpd)₂]²⁺ (where ddpd is an expanded terpyridine ligand) show prominent π–π* and charge transfer bands, in addition to weak ligand field bands of the cobalt(II) center. mdpi.com

The ligand field strength of terpyridine is comparable to that of bipyridine, and it is much stronger than that of ligands like water or imidazole. researchgate.net For example, the UV/Vis/NIR absorption spectra of [Ni(tpy)₂]²⁺ are dominated by two spin-allowed ³A₂ → ³T₁ and ³A₂ → ³T₂ ligand field transitions, from which the ligand field splitting (Δo) can be determined. mdpi.com

| Complex | Δo (cm⁻¹) |

|---|---|

| [Ni(tpy)₂]²⁺ | 12,350 |

| [Ni(ddpd)₂]²⁺ | 12,700 |

Data highlights the strong ligand field induced by terpyridine and its derivatives. mdpi.com

Coordination with s- and p-Block Elements: Emerging Research Avenues

While the coordination chemistry of this compound is dominated by transition metals, its interactions with s- and p-block elements represent an emerging and less explored area of research. royalsocietypublishing.org The strong chelating ability of terpyridine allows it to form stable complexes with various main group elements. royalsocietypublishing.org

Studies have been conducted on the complexation of terpyridine with alkali-earth metal ions such as Mg(II), Ca(II), Sr(II), and Ba(II) in aqueous solutions. nih.gov The formation of these complexes is accompanied by a marked sharpening of the π-π* transitions in the UV-visible spectrum of the ligand. nih.gov The stability constants (log K₁) for these complexes have been determined, showing a good correlation with the stability constants of the corresponding ammonia (B1221849) complexes. nih.gov

The coordination chemistry of terpyridine with p-block elements is also gaining attention, although it remains a less common area of study compared to transition metals. The unique electronic and structural properties of these complexes could lead to novel applications in materials science and catalysis.

Formation of Multinuclear this compound Complexes and Coordination Polymers

The versatility of this compound extends to the formation of multinuclear complexes and coordination polymers. By functionalizing the terpyridine ligand, typically at the 4'-position, it can be transformed from a simple chelating ligand into a building block for larger, more complex structures. mdpi.com These functionalized terpyridines can act as bridging ligands, connecting multiple metal centers to form discrete multinuclear complexes or extended one-, two-, or three-dimensional coordination polymers. rsc.orgresearchgate.netresearchgate.net

For example, the reaction of 4′-(3-pyridyl)-2,2′:6′,2″-terpyridine with CoCl₂ produces a discrete trinuclear complex, [Co₃(L)₂Cl₆], where two pentacoordinate {Co(tpy)Cl₂} units are linked by a tetrahedral cobalt center. tandfonline.com Similarly, heterometallic coordination polymers have been synthesized, such as [AgCd(NCS)₃(C₂₂H₁₇N₃)]n, which forms a ribbon-like structure. nih.gov

The formation of these extended structures is often directed by the geometry of the functionalized terpyridine ligand and the coordination preferences of the metal ions. rsc.org The resulting coordination polymers can exhibit interesting properties, such as catalytic activity and specific magnetic behaviors. researchgate.net

Kinetic and Thermodynamic Studies of Metal-Ligand Binding and Exchange Processes

Understanding the kinetics and thermodynamics of metal-ligand binding and exchange is crucial for controlling the formation of terpyridine complexes and designing functional supramolecular systems. tue.nl The rates of complex formation and dissociation, as well as the thermodynamic stability of the complexes, are key parameters in these studies.

Thermodynamic data for the complexation of this compound with several transition metal ions have been obtained primarily through techniques like stopped-flow measurements and isothermal titration calorimetry (ITC). tue.nl ITC experiments have provided valuable information on the enthalpy (ΔH°) of complexation, which is typically in the range of -14.5 to -22.2 kcal/mol for divalent transition metals in acetonitrile. iciq.orgresearchgate.net

Kinetic studies have revealed that the rates of ligand exchange for terpyridine complexes vary significantly depending on the metal ion. nih.gov For example, Ru(II) and Os(II) complexes exhibit very slow ligand exchange, making them kinetically inert. nih.gov In contrast, Zn(II) and Cd(II) complexes are much more labile, with faster ligand exchange rates. nih.gov The kinetics of ligand substitution can also be influenced by substituents on the terpyridine ligand. researchgate.net Studies on the reaction of ruthenium(III)-terpyridine complexes with nitric oxide have provided insights into the multistep reaction pathways and the influence of the terpyridine ligand on the reaction mechanism. nih.gov Furthermore, photoinduced ligand exchange has been observed in some ruthenium(II)-terpyridine complexes, a property that could be exploited in applications such as photochemotherapy. acs.org

Influence of Ligand Functionalization on Coordination Affinity and Selectivity

The coordination properties of 2,2':6',2''-terpyridine (tpy), a versatile tridentate N-heterocyclic ligand, can be precisely modulated through strategic functionalization of its pyridine rings. researchgate.net The introduction of various substituents allows for the fine-tuning of the ligand's electronic and steric characteristics, which in turn significantly influences its coordination affinity for different metal ions and the selectivity of complex formation. researchgate.netnih.gov These modifications are crucial for designing metallosupramolecular architectures and functional metal complexes with desired properties. nih.govcolab.ws

The electronic impact of both the terpyridine unit and its substituents, as well as the nature of the central metal ion, collectively determine the features of the resulting metal-containing assemblies. nih.gov Functionalization, particularly at the 4'-position, is a common strategy to propagate electronic effects through the π-conjugated system, thereby modifying the ligand's electron-donating or -accepting capabilities. researchgate.net This modulation directly affects the stability and properties of the resulting metal complexes. rasayanjournal.co.inrjptonline.org

Electronic Effects of Substituents

The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) onto the terpyridine scaffold alters the electron density on the coordinating nitrogen atoms. This directly impacts the ligand's ability to act as a σ-donor and π-acceptor. rsc.orgnih.gov

Electron-Donating Groups (EDGs): Substituents like alkoxy or amino groups increase the electron density on the pyridine rings. This enhances the ligand's σ-donating ability, leading to stronger coordination bonds and more stable complexes with many transition metals. researchgate.net Spectroscopic investigations have shown that electron-donating substituents can lengthen the photoluminescence lifetime of the corresponding transition metal complexes, indicating a significant alteration of the electronic structure upon coordination. researchgate.net

Electron-Withdrawing Groups (EWGs): Conversely, groups like nitro, cyano, or halogens decrease the electron density on the nitrogen atoms. frontiersin.org This can weaken the σ-donation to the metal center. However, it can also enhance the π-acceptor character of the ligand, which is particularly important for stabilizing metal ions in lower oxidation states through dπ-pπ* back-donation. tue.nl

The stability of terpyridine complexes is strongly associated with the coordinating metal cation. nih.gov The general binding affinity for several divalent transition metals follows the order: Ru²+ > Fe²+ > Zn²+ > Cd²+. nih.gov Functionalization can shift these preferences. For instance, studies on 4'-substituted terpyridines complexed with Ru(II) show that the ligand's electronic properties have a direct effect on the photostability and electrochemical properties of the complex. rasayanjournal.co.in

| Substituent at 4'-position | Electronic Nature | Effect on Coordination | Metal Ion Example(s) | Reference(s) |

| Thiophene-2-yl | π-donating | Modifies photolability and photonuclease activity | Ru(II) | rasayanjournal.co.in |

| Chloro | Electron-withdrawing | Allows for determination of stability constants | Mn(II), Zn(II), Co(II) | tue.nl |

| Phenyl | π-system | Can influence crystal packing and weak interactions | Fe, Co, Ni, Cu, Zn, Ru, Cd | mdpi.com |

| Methoxy | Electron-donating | Can influence ligand polarization | V(V) | mdpi.com |

Steric Effects of Substituents

Beyond electronic influences, the size and position of functional groups introduce steric hindrance that can affect coordination geometry, reaction kinetics, and the final structure of the complex. frontiersin.orgsemanticscholar.org

Bulky substituents placed near the coordination sites (e.g., at the 6- or 6''-positions) can hinder the approach of a metal ion, potentially leading to distorted coordination geometries or preventing the formation of the typical bis(terpyridine) octahedral complex. frontiersin.org For example, the steric hindrance of a vicinal phenyl ring can push the entire ligand framework, modifying the metal's coordination environment and leading to asymmetric coordination bonds. frontiersin.org

In some cases, steric effects can be exploited to control the dimensionality of coordination polymers. Studies using 3,2':6',3''-terpyridine isomers have shown that sterically demanding substituents like methyl, chloro, or bromo groups can force a change in the ligand's conformation, which in turn alters the resulting polymer's structure from a 1D chain to a different network, mediated by changes in inter-chain π-stacking interactions. semanticscholar.org

The interplay between steric and electronic effects is crucial. While a bulky group might sterically hinder complexation, its electronic properties could simultaneously favor it. This balance allows for a high degree of control over the selectivity and affinity of terpyridine ligands.

Advanced Spectroscopic and Spectroelectrochemical Characterization of 2,2 :3 ,2 Terpyridine Systems

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions and Charge Transfer Bands

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental tool for investigating the electronic structure of 2,2':3',2''-terpyridine and its metal complexes. The absorption spectra of these compounds are characterized by distinct bands arising from different types of electronic transitions.

In the free terpyridine ligand, the UV region is dominated by intense absorption bands typically found between 234–325 nm. These bands are attributed to spin-allowed π → π* transitions within the aromatic system of the pyridine (B92270) rings. nih.gov Upon coordination to a metal ion, these intraligand (IL) transitions are still present, often with a slight shift in energy.

The coordination of a metal ion introduces new absorption features, most notably metal-to-ligand charge transfer (MLCT) bands. These transitions involve the promotion of an electron from a metal-centered d-orbital to a π* anti-bonding orbital of the terpyridine ligand. For instance, Fe(II) complexes of terpyridine exhibit a characteristic MLCT band around 560-575 nm, which is responsible for their intense color. researchgate.netroyalsocietypublishing.org Similarly, organometallic platinum(II) terpyridine complexes display moderately intense MLCT bands in the visible region. nih.gov

In some systems, particularly those with electron-donating or π-conjugated substituents on the terpyridine backbone, intraligand charge transfer (ILCT) transitions can be observed. These transitions occur from an electron-donating group to the electron-accepting terpyridine core. mdpi.commdpi.com For example, the attachment of a morpholinyl group to a bis-terpyridyl iridium(III) complex leads to the appearance of a new, strong visible absorption tailing up to 600 nm, attributed to an ILCT transition. mdpi.com

Furthermore, the UV-Vis spectra can be sensitive to the conformation of the terpyridine ligand. The coordination of metal ions like Fe(II) or Cu(II) can induce a conformational change from the trans-trans to the cis-cis form, resulting in a distinct absorption band around 313 nm. researchgate.net

The nature of the metal ion, its oxidation state, and the presence of other ligands in the coordination sphere all influence the energy and intensity of these charge transfer bands. For instance, in a series of Re(I) dicarbonyl complexes with terpyridine, the absorption extends throughout the visible spectrum, a desirable property for light-harvesting applications. rsc.org

| Compound/Complex | Absorption Maxima (λmax, nm) | Assignment | Reference |

| Free Terpyridine Ligands | 234–325 | π → π | nih.gov |

| Fe(II)-terpyridine Complexes | ~560-575 | MLCT | researchgate.netroyalsocietypublishing.org |

| [IrCl3(morph-C6H4-terpy-κ3N)] | 350-550 | MLLCT-ILCT | mdpi.com |

| Ir(morph-C6H4-terpy-κ3N)23 | tails up to 600 | ILCT | mdpi.com |

| [ReCl(CO)3(4′-Arn-terpy-κ2N)] | 350–480 | MLCT | acs.org |

| Cu(II)-terpyridine Complexes | 230–330, 330–400 | π → π, n → π* | nih.gov |

Emission Spectroscopy (Photoluminescence and Fluorescence): Elucidating Luminescence Mechanisms, Quantum Yields, and Lifetimes

Emission spectroscopy provides valuable insights into the excited-state properties of this compound systems, including their luminescence mechanisms, quantum yields, and lifetimes. While the free terpyridine ligand is generally weakly emissive, its metal complexes can exhibit significant photoluminescence, often in the form of phosphorescence from triplet excited states.

The emission properties are highly dependent on the nature of the metal ion. For instance, iridium(III) complexes incorporating functionalized terpyridines display room-temperature red-orange phosphorescence with quantum yields in the range of 1.27–5.30% and lifetimes spanning from hundreds of nanoseconds to a few microseconds. mdpi.com The structured nature of the emission bands suggests a significant contribution from ligand-centered (³IL) or intraligand charge transfer (³ILCT) states. mdpi.com

Similarly, Os(II)-terpyridine complexes exhibit phosphorescence in the near-infrared region (736–744 nm) with lifetimes between 84.5 and 112.5 ns and quantum yields ranging from 0.0016 to 0.0134 at room temperature. acs.org This emission is attributed to the radiative deactivation of the ³MLCT state. acs.org

In contrast, many Fe(II)-terpyridine complexes are non-emissive at room temperature due to the presence of low-lying, non-radiative metal-centered (MC) excited states that provide an efficient pathway for deactivation of the emissive ³MLCT state. rsc.org

The solvent environment can also play a crucial role in the emission behavior. For certain Re(I) complexes with remote amine groups, the energy levels of the ³MLCT and ³ILCT excited states, and consequently their photoluminescence properties, are strongly affected by solvent polarity. mdpi.com In polar solvents, these complexes show significantly prolonged phosphorescence lifetimes compared to less polar environments. mdpi.com

Low-temperature measurements (e.g., at 77 K) are often employed to suppress non-radiative decay pathways and better resolve the vibrational structure of the emission bands. At 77 K, the emission of many terpyridine complexes becomes more structured and shifts to higher energies, with a significant increase in excited-state lifetimes. mdpi.comnih.gov

| Complex | Emission Maxima (λem, nm) | Quantum Yield (Φ) | Lifetime (τ) | Emitting State | Reference |

| Iridium(III) Terpyridine Complexes | 612–709 | 1.27–5.30% | hundreds of ns to a few µs | ³MLCT / ³IL / ³ILCT | mdpi.com |

| Osmium(II) Terpyridine Complexes | 736–744 | 0.0016–0.0134 | 84.5–112.5 ns | ³MLCT | acs.org |

| [ReCl(CO)3(4′-(1-pyrenyl)-terpy-κ2N)] | - | - | Enhanced at room temp. | ³MLCT / ³IL / ³ILCT | acs.org |

| [Ru(tpy)(AN)3]2+ (77 K) | - | Low | 16.2 µs (60%), 1.72 µs (40%) | ³MLCT | nih.gov |

| [Cu(tpy)(POP)][PF6] (solid state) | - | Very low | ~1 µs | - | rsc.org |

Electrochemistry (Cyclic Voltammetry and Related Techniques): Investigation of Redox Properties and Electron Transfer Pathways

Electrochemistry, particularly cyclic voltammetry (CV), is an indispensable technique for probing the redox properties of this compound and its metal complexes. CV provides information on the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), as well as the stability of different oxidation states.

The free terpyridine ligand typically undergoes one or more quasi-reversible one-electron reductions at negative potentials, corresponding to the formation of the radical anion and dianion. nih.gov The attachment of terpyridine ligands to dendrimers can result in multiple quasi-reversible one-electron reduction processes. nih.gov

In metal complexes, both metal-centered and ligand-centered redox processes can be observed. The oxidation potentials are often associated with the metal center. For instance, in a series of meridionally-coordinated Re(I) dicarbonyl terpyridine complexes, the first oxidation is metal-based and its potential varies systematically with the nature of the ancillary ligand. rsc.org Many of these complexes exhibit one-electron oxidations at lower potentials compared to related bidentate diimine Re(I) tricarbonyl complexes. rsc.org

The reduction potentials are typically ligand-based, corresponding to the sequential reduction of the terpyridine ligands. In Ru(II) complexes with dendritic oligothiophene-functionalized terpyridines, two reversible waves at negative potentials are observed, corresponding to the successive one-electron redox processes of the two terpyridine groups. nih.gov

The electrochemical behavior can be more complex in certain systems. For example, some gold-terpyridine compounds exhibit irreversible reductions assigned to Au(III)/Au(I) and Au(I)/Au(0) processes, in addition to ligand-based terpyridine reduction. acs.org In some cases, the electrochemical process can be followed by a slow chemical reaction. cdnsciencepub.com

Spectroelectrochemistry, which combines electrochemical and spectroscopic techniques, can be used to identify the species generated at different potentials and to study the electronic structure of the oxidized or reduced forms of the complexes. nih.gov

| Compound/System | Redox Process | Potential (vs. reference) | Technique | Reference |

| 2,2':4,4''-terpyridine | Reduction | -2.181 V (E½) vs Ag/Ag+ | CV | cdnsciencepub.com |

| [Ru(tpy-dendron)2]2+ | Reduction (tpy) | Shifted to more positive potentials than [Ru(tpy)2]2+ | CV | nih.gov |

| mer,cis-[Re(tpy-κ3N)(CO)2(L)]n | Oxidation (Re) | Varies with L | CV | rsc.org |

| Au(4-Me2N-py)(η3-terpy)3 | Reduction (Au, tpy) | Irreversible metal-centered waves | CV | acs.org |

| Ti-AuNP-STpy | Cr(VI) Reduction | ~ -0.55 V vs Ag/AgCl | CV | e-asct.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy: Detailed Structural Elucidation and Solution-Phase Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural characterization of this compound and its complexes in solution. ¹H and ¹³C NMR provide detailed information about the chemical environment of the individual atoms, allowing for the confirmation of the ligand structure and the elucidation of the coordination mode in metal complexes.

In the ¹H NMR spectrum of free terpyridine, the protons of the pyridine rings give rise to a characteristic set of signals in the aromatic region. Upon coordination to a metal, these signals experience significant shifts, known as coordination shifts. The magnitude and direction of these shifts depend on the metal ion and the coordination geometry.

For diamagnetic complexes, such as those of Zn(II), Cd(II), and Ru(II), sharp and well-resolved NMR spectra are typically obtained. These spectra can be used to determine the symmetry of the complex in solution. For example, in some Cu(I) complexes, the terpyridine domain is C₂-symmetric on the NMR timescale, which is consistent with either tridentate coordination or a dynamic process involving bidentate ligands. rsc.org

NMR spectroscopy is also invaluable for studying the solution-phase dynamics of terpyridine complexes. For instance, in some rhenium carbonyl halide complexes, the terpyridine ligand is fluxional, oscillating between equivalent bidentate bonding modes. rsc.org Variable-temperature NMR studies can be used to probe these dynamic processes and estimate the energy barriers involved. rsc.org

Furthermore, NMR techniques like Diffusion Ordered Spectroscopy (DOSY) can be used to determine the relative sizes of supramolecular assemblies in solution. chimia.ch

Mass Spectrometry (e.g., ESI-MS, IM-MS): Characterization of Complexes and Supramolecular Assemblies

Mass spectrometry (MS) is a crucial technique for determining the molecular weight and confirming the composition of this compound-containing compounds. Electrospray ionization (ESI-MS) is a particularly gentle ionization method that is well-suited for the analysis of metal complexes and supramolecular assemblies, as it often allows for the observation of the intact species.

ESI-MS has been used to characterize a wide range of terpyridine complexes, including those of ruthenium(II), zinc(II), and copper(II). nih.govresearchgate.net For example, high-resolution mass spectrometry (HRMS) of certain copper(II) complexes with terpyridine derivatives revealed a doubly cationic moiety with a double hexafluorophosphate (B91526) anion. nih.gov

In the field of supramolecular chemistry, ESI-MS is an essential tool for characterizing large, discrete architectures formed through coordination-driven self-assembly. nih.gov It has been used to identify the formation of enantiomerically pure metallosupramolecules, such as [Cd₃L₃] and [Zn₄L₄], where L is a ditopic chiral terpyridine ligand. acs.org

Ion Mobility-Mass Spectrometry (IM-MS) provides an additional dimension of separation based on the size and shape of the ions. This technique can be used to separate and characterize different isomers and conformers of supramolecular structures. acs.org Traveling wave ion mobility-mass spectrometry (TWIM-MS) has been employed to study the structural stabilities of supramolecular fractals in the gas phase. nih.gov

Matrix-assisted laser desorption/ionization (MALDI-MS) is another useful technique, particularly for the analysis of larger molecules and polymers. It has been used to study the relative binding strength of terpyridine model complexes with various transition metal ions. researchgate.net

X-ray Crystallography: High-Resolution Structural Analysis of Solid-State Architectures

The crystal structure of the free 2,2':6',2''-terpyridine ligand has been reported. researchgate.net In its complexes, terpyridine typically acts as a meridional tridentate ligand, coordinating to the metal center through its three nitrogen atoms and forming two five-membered chelate rings. This coordination mode results in a pseudo-octahedral geometry around the metal ion in [M(tpy)₂]ⁿ⁺ complexes.

X-ray crystallography has been used to determine the solid-state structures of a vast number of terpyridine complexes with various transition metals, including Ru(II), Zn(II), Cu(I), and Ni(II). rsc.orgresearchgate.netresearchgate.netcore.ac.uk For example, the crystal structure of [Zn(C₁₅H₁₁N₃)₂][NO₃]₂ · 2H₂O shows the Zn(II) cation in a distorted octahedral environment, defined by two chelating terpyridine ligands. researchgate.net

Interestingly, the coordination mode of terpyridine can vary. In some cases, it can act as a bidentate ligand. For instance, the crystal structure of fac-[ReBr(CO)₃(terpy)] confirms the bidentate chelate bonding of terpyridine. rsc.org In the asymmetric unit of [Cu(tpy)(POP)][PF₆], one cation contains a tridentate terpyridine while the other has a bidentate terpyridine. rsc.org

The solid-state structures also reveal important information about intermolecular interactions, such as π-π stacking and hydrogen bonding, which can influence the packing of the molecules in the crystal and their macroscopic properties. mdpi.com

Time-Resolved Spectroscopy (e.g., Transient Absorption Spectroscopy): Investigating Excited-State Dynamics

Time-resolved spectroscopy, particularly transient absorption (TA) spectroscopy, is a powerful technique for studying the dynamics of excited states in this compound systems on timescales ranging from femtoseconds to microseconds. This method allows for the direct observation of the formation and decay of transient species, such as excited states and reaction intermediates.

TA spectroscopy has been instrumental in elucidating the photophysical pathways in a variety of terpyridine complexes. For instance, in Ru(II) terpyridine complexes, ultrafast TA has been used to monitor the temporal evolution of the MLCT excited state and to measure the timescale of interligand electron transfer, which was found to be 3 ps in a bis-heteroleptic complex. nih.gov

In Fe(II)-terpyridine complexes, TA studies have revealed that following photoexcitation, the system transitions from the initially excited MLCT state to a metal-centered quintet (⁵MC) state on a sub-picosecond timescale. researchgate.net The subsequent decay from the quintet state back to the singlet ground state occurs on the nanosecond timescale. researchgate.net Variable-temperature ultrafast TA has been used to determine the activation parameters associated with these ground state recovery dynamics. rsc.org

For Re(I) complexes, femtosecond TA measurements have confirmed the interconversion between ³MLCT and ³ILCT excited states in polar solvents. mdpi.com Nanosecond TA has been used to identify the formation of a low-lying triplet excited state of a pyrene (B120774) moiety in a terpyridine-bis-pyrene system. semanticscholar.org

The combination of TA spectroscopy with other techniques, such as time-resolved resonance Raman spectroscopy, can provide even more detailed information about the structural changes that occur in the excited state. rsc.org

Chiroptical Spectroscopy (Circular Dichroism, Circularly Polarized Luminescence): Analysis of Chiral Terpyridine Systems

Chiroptical spectroscopy, encompassing Circular Dichroism (CD) and Circularly Polarized Luminescence (CPL), provides profound insights into the three-dimensional structure and stereochemistry of chiral this compound systems. These techniques are particularly valuable for elucidating the chirality transfer from a molecular level to supramolecular assemblies and for understanding the helical arrangements in metal complexes.

Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light, which is a hallmark of chiral molecules. In the context of terpyridine systems, chirality can be introduced through various strategies, such as the incorporation of chiral substituents on the terpyridine ligand or the formation of inherently chiral, helical metal complexes. nih.gov For instance, the self-assembly of bola-type terpyridine-based ligands featuring R- or S-alanine derivatives in a DMSO/H₂O mixture results in supramolecular polymers with distinct CD signals. The ligand derived from R-alanine (R-L¹) exhibits a positive CD signal around 297 nm, indicating a preference for a right-handed (P-helicity) helical structure. nih.gov

The coordination of metal ions to chiral terpyridine ligands can significantly influence the CD spectra. The formation of macrocyclic bis(terpyridine) complexes with Fe(II) and Ru(II) can lead to the formation of stable, axially chiral enantiomers. These enantiomers can be separated and their distinct chiroptical properties analyzed. The CD spectra of the separated enantiomers of these macrocyclic complexes show mirror-image relationships, confirming their enantiomeric nature. nih.gov

Circularly Polarized Luminescence (CPL) is the emission analogue of CD, measuring the differential emission of left- and right-circularly polarized light from chiral luminophores. CPL provides information about the chiral environment in the excited state. The dissymmetry factor, glum, is a quantitative measure of the degree of circular polarization in the emitted light. For chiral terpyridine systems, CPL is a powerful tool to study the chirality of emissive metal complexes and supramolecular structures. acs.org

The self-assembly of chiral pineno-fused 2,2':6',2''-terpyridine ligands with metal ions like Cd(II) and Zn(II) can lead to the formation of enantiomerically pure metallosupramolecules. These assemblies exhibit efficient chirality transfer from the ligand to the metal center, which is reflected in their CPL spectra. acs.org The magnitude of the glum value can be influenced by the rigidity of the chiral structure and the nature of the metal-ligand interactions. For example, some chiral organic macrocycles have been shown to exhibit glum values on the order of 10⁻². researchgate.net

Interactive Table: Selected Chiroptical Data for Chiral this compound Systems

| Compound/System | Technique | Key Findings | Wavelength (nm) | Observed Signal | Reference |

| R-L¹ Supramolecular Polymer | CD | Right-handed helical structure | ~297 | Positive Cotton Effect | nih.gov |

| S-L¹ Supramolecular Polymer | CD | Left-handed helical structure | ~297 | Negative Cotton Effect | nih.gov |

| [Fe(L1)₂-c]²⁺ Enantiomer 1 | CD | Axially chiral macrocycle | Multiple bands | Positive and Negative Cotton Effects | nih.gov |

| [Fe(L1)₂-c]²⁺ Enantiomer 2 | CD | Axially chiral macrocycle | Multiple bands | Mirror-image of Enantiomer 1 | nih.gov |

| [Ru(L1)₂-c]²⁺ Enantiomer 1 | CD | Axially chiral macrocycle | Multiple bands | Positive and Negative Cotton Effects | nih.gov |

| [Ru(L1)₂-c]²⁺ Enantiomer 2 | CD | Axially chiral macrocycle | Multiple bands | Mirror-image of Enantiomer 1 | nih.gov |

| Chiral Organic Macrocycle 1a | CPL | High dissymmetry for a small organic molecule | - | glum = 10⁻² | researchgate.net |

| [Cd₃L₃] Metallosupramolecule | CPL | Chirality transfer from ligand to metal center | - | Significant CPL activity | acs.org |

| [Zn₄L₄] Metallosupramolecule | CPL | Chirality transfer from ligand to metal center | - | Significant CPL activity | acs.org |

Solution-Phase Structural Probes (Dynamic Light Scattering, Small-Angle X-ray Scattering)

Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), measures the time-dependent fluctuations in the intensity of scattered light caused by the Brownian motion of particles in solution. From these fluctuations, the translational diffusion coefficient can be determined, which is then used to calculate the hydrodynamic radius (Rh) of the particles via the Stokes-Einstein equation. wikipedia.orgnih.gov DLS is particularly useful for determining the size distribution of particles in a suspension. For ferrocene-terpyridine-based polymers in solution, DLS analysis has shown that the main fraction of the samples consists of particles with a hydrodynamic radius in the range of 1 to 10 nm. mdpi.comdb-thueringen.de This size is indicative of the individual polymer molecules. db-thueringen.de In studies of metallo-supramolecular micellar gels formed from terpyridine-functionalized block copolymers, DLS has been employed to investigate the influence of concentration and the formation of bridges between micelles.

The combination of DLS and SAXS offers a comprehensive understanding of the solution-phase behavior of terpyridine systems. While DLS provides the hydrodynamic radius, which includes the solvent shell, SAXS gives information about the electron density distribution and the shape of the particle core.

Interactive Table: Solution-Phase Structural Data for this compound Systems

| System | Technique | Parameter | Value | Remarks | Reference |

| Ferrocene-terpyridine-based polymers | DLS | Hydrodynamic Radius (Rh) | 1 - 10 nm | Corresponds to individual polymer molecules | mdpi.comdb-thueringen.de |

| Poly(Fc) in THF | DLS | Hydrodynamic Radius (Rh) | ~3 nm | Main fraction of the sample | db-thueringen.de |

| Poly(tpy) in THF | DLS | Hydrodynamic Radius (Rh) | ~4 nm | Main fraction of the sample | db-thueringen.de |

| (Fc)-co-(tpy) in THF | DLS | Hydrodynamic Radius (Rh) | ~3.5 nm | Main fraction of the sample | db-thueringen.de |

| (Fc)-bl-(tpy) in THF | DLS | Hydrodynamic Radius (Rh) | ~5 nm | Main fraction of the sample | db-thueringen.de |

| Dumbbell-shaped Co(II) complex (KSn[tpy]) | SAXS | Radius of Gyration (Rg) | 2.1 nm | Characterization of dumbbell-like species | rsc.org |

| Dumbbell-shaped Co(III) complex (KSn[tpy]) | SAXS | Radius of Gyration (Rg) | 2.2 nm | Characterization of dumbbell-like species | rsc.org |

| Dumbbell-shaped Co(II) complex (DSn[tpy]) | SAXS | Radius of Gyration (Rg) | 2.8 nm | Characterization of dumbbell-like species | rsc.org |

| Dumbbell-shaped Co(III) complex (DSn[tpy]) | SAXS | Radius of Gyration (Rg) | 2.9 nm | Characterization of dumbbell-like species | rsc.org |

Theoretical and Computational Investigations of 2,2 :3 ,2 Terpyridine and Its Complexes

Density Functional Theory (DFT) for Electronic Structure and Molecular Orbital Analysis

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of 2,2':3',2''-terpyridine and its complexes. By solving the Kohn-Sham equations, DFT provides insights into the distribution of electrons within the molecule and the energies and compositions of its molecular orbitals (MOs). This analysis is fundamental to understanding the chemical bonding, stability, and reactivity of these compounds.

A key aspect of DFT studies on terpyridine complexes is the analysis of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and localization of these orbitals are crucial in determining the electronic and optical properties of the complexes. For instance, in many transition metal complexes of terpyridine, the HOMO is often localized on the metal d-orbitals, while the LUMO is predominantly centered on the π* orbitals of the terpyridine ligand. This electronic arrangement is characteristic of metal-to-ligand charge transfer (MLCT) transitions, which are often responsible for the vibrant colors and photophysical properties of these complexes.

DFT calculations have been employed to study a variety of metal complexes with this compound, including those with ruthenium(II), osmium(II), and zinc(II). mdpi.comroyalsocietypublishing.orgacademie-sciences.fr In a study of bis(terpyridine)osmium(II) complexes, DFT computations were used to analyze the molecular orbitals, revealing that the six d-electrons of the Os(II) center occupy the lower-energy t2g orbital set (dxy, dyz, dxz), while the higher-energy eg set (dx2-y2, dz2) remains unoccupied in the singlet ground state. royalsocietypublishing.org This electronic configuration is pivotal in understanding the redox processes observed experimentally.

Furthermore, the nature of substituents on the terpyridine backbone can significantly influence the electronic structure. DFT studies on 4'-aryl-substituted terpyridine ligands have shown that electron-donating or electron-withdrawing groups can modulate the energy levels of the HOMO and LUMO, thereby tuning the electronic properties of the resulting metal complexes. royalsocietypublishing.org For example, in 4-([2,2':6',2''-terpyridin]-4'-yl)phenol, the HOMO is composed of contributions from both the terpyridine and the phenol (B47542) moieties, while the LUMO is almost entirely localized on the terpyridine unit. researchgate.net This distribution facilitates an intraligand charge transfer (ICT) upon excitation.

| Compound | HOMO Localization | LUMO Localization | Predominant Transition Character |

|---|---|---|---|

| [Os(tpy)2]2+ | Osmium (t2g) | Terpyridine (π) | MLCT |

| 4-([2,2':6',2''-terpyridin]-4'-yl)phenol | Terpyridine (π) and Phenol (π) | Terpyridine (π) | ICT |

| [Ru(tpy)2]2+ | Ruthenium (d) | Terpyridine (π*) | MLCT |

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Spectroscopic Simulations

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT that allows for the investigation of electronic excited states. This method is instrumental in simulating and interpreting the electronic absorption (UV-Vis) and emission (fluorescence and phosphorescence) spectra of this compound and its complexes. TD-DFT calculations can predict the energies of electronic transitions, their corresponding oscillator strengths (intensities), and the nature of the excited states involved.

By calculating the vertical excitation energies from the ground state (S₀) to various singlet excited states (Sₙ), TD-DFT can generate theoretical absorption spectra that can be compared with experimental data. researchgate.net This comparison helps in assigning the observed absorption bands to specific electronic transitions, such as π→π* transitions localized on the terpyridine ligand or charge-transfer transitions. For instance, in many ruthenium-terpyridine complexes, intense bands in the UV region are assigned to π→π* transitions, while bands in the visible region are attributed to MLCT transitions. Current time information in Edmonton, CA.

Similarly, TD-DFT can be used to study the properties of the lowest triplet excited state (T₁), which is often the emissive state in transition metal complexes. By optimizing the geometry of the T₁ state, the emission energy can be calculated as the energy difference between the T₁ and S₀ states. These theoretical emission energies are often in good agreement with experimental phosphorescence data. academie-sciences.fr

TD-DFT calculations also provide valuable information about the character of the excited states. For example, in a study of iridium(III) complexes with a morpholine-decorated 4'-phenyl-2,2':6',2''-terpyridine, TD-DFT was used to elucidate the nature of the emissive triplet states. academie-sciences.fr The calculations revealed that for one complex, the emission originated from a triplet intraligand charge transfer (³ILCT) state, while for a related complex, it was from a mixed intraligand-metal-to-ligand charge transfer (³IL-³MLCT) state. academie-sciences.fr This level of detail is crucial for understanding and predicting the photophysical behavior of these molecules.

| Complex | Experimental Emission (nm) | Theoretical Emission (nm) | Nature of Emissive State |

|---|---|---|---|

| [IrCl3(morph-C6H4-terpy-κ3N)] | ~700 | 694 | Mixed MLLCT-ILCT |

| Ir(morph-C6H4-terpy-κ3N)23 | ~850 | 832 | 3ILCT |

| [IrCl3(Ph-terpy-κ3N)] | ~600 | 590 | Mixed MLLCT-ILCT |

| Ir(Ph-terpy-κ3N)23 | ~550 | 540 | 3IL-3MLCT |

Computational Modeling of Reaction Mechanisms and Coordination Dynamics

Computational modeling provides a powerful avenue to investigate the mechanisms of chemical reactions and the dynamics of coordination involving this compound complexes. DFT calculations can be used to map out the potential energy surfaces of reactions, identifying transition states and intermediates, and thereby elucidating the reaction pathways.

A notable example is the study of photoinduced ligand dissociation in ruthenium(II) terpyridine complexes. nih.gov Experimental observations showed that pyridine (B92270) dissociation occurs more readily in [Ru(tpy)(Me₂bpy)(py)]²⁺ than in [Ru(tpy)(bpy)(py)]²⁺. DFT calculations were employed to understand this difference in reactivity. nih.gov The study revealed that the reaction proceeds through the population of a triplet metal-centered (³MC) state, which is dissociative. The energy barriers for reaching this dissociative state from the initial ³MLCT state were calculated by performing relaxed scans along the Ru-N bond coordinates. The calculations showed that steric strain between the methyl groups of the Me₂bpy ligand and the terpyridine ligand in [Ru(tpy)(Me₂bpy)(py)]²⁺ is released upon transition to the ³MC state, resulting in a lower activation barrier for pyridine dissociation compared to the complex without the methyl groups. nih.gov

These computational models not only explain experimental observations but also provide predictive power for designing complexes with desired photochemical reactivity. By understanding the factors that control reaction barriers, such as steric and electronic effects, ligands can be rationally designed to promote or inhibit specific reaction pathways.

Prediction of Electronic and Optical Properties

A significant application of theoretical and computational methods is the prediction of the electronic and optical properties of novel this compound derivatives and their metal complexes before their synthesis. This predictive capability can significantly accelerate the discovery of new materials with tailored properties for applications in areas such as organic light-emitting diodes (OLEDs), sensors, and solar cells.

As discussed in the context of TD-DFT, computational methods can accurately predict absorption and emission wavelengths. academie-sciences.frresearchgate.net Furthermore, these methods can predict how the introduction of different substituents at various positions on the terpyridine ring will affect these properties. For instance, the introduction of electron-donating groups is generally predicted to cause a red-shift (bathochromic shift) in the absorption and emission spectra, while electron-withdrawing groups are expected to cause a blue-shift (hypsochromic shift). researchgate.net

In a study of 4'-aryl-substituted terpyridines, it was shown that the intensity of the intraligand charge transfer (ICT) band is strongly dependent on the electron-donating strength of the substituent. researchgate.net This allows for the rational design of compounds with strong absorption in the visible region, which is desirable for light-harvesting applications. The influence of the local environment, such as solvent polarity, on the optical properties can also be modeled, providing a comprehensive understanding of the photophysics of these molecules. researchgate.net

Quantum Chemical Analysis of Metal-Ligand Interactions and Charge Distribution

Quantum chemical analyses provide deep insights into the nature of the interactions between the metal center and the this compound ligand, as well as the distribution of charge within the complex. Techniques such as Natural Bond Orbital (NBO) analysis and Mulliken population analysis are commonly used to quantify these aspects.

NBO analysis transforms the complex molecular wave function into a set of localized bonds, lone pairs, and Rydberg orbitals, which align with the intuitive Lewis structure concept. uni-muenchen.de This analysis can quantify the charge transfer between the metal and the ligand and provide information about the strength and nature of the metal-ligand bonds. For example, in Zn(II) azide (B81097) complexes with substituted terpyridines, NBO analysis revealed significant ligand-to-metal charge transfer, suggesting that the electronic population of the Zn(II) 3d orbitals corresponds more closely to a Zn(I) oxidation state. researchgate.net

Mulliken population analysis is another method to assign partial atomic charges, providing a picture of the charge distribution across the molecule. In a study of bis(terpyridine)osmium(II) complexes, an analysis of the Mulliken spin density of the singly reduced species, [Os(tpy)₂]¹⁺, showed that the unpaired electron is predominantly localized on one of the terpyridine ligands (spin density of 0.86 e⁻), with very little spin density on the osmium atom (0.09 e⁻). royalsocietypublishing.org This indicates that the reduction is ligand-centered.

These analyses are crucial for understanding the redox properties of the complexes and the role of the terpyridine ligand as a "non-innocent" ligand, capable of actively participating in redox processes. nih.gov The charge distribution also influences the intermolecular interactions and the solid-state packing of these complexes, which are important for their application in materials science.

Supramolecular Assemblies and Self Organization Principles

Coordination-Driven Self-Assembly Strategies for 2,2':3',2''-Terpyridine Building Blocks

Coordination-driven self-assembly has emerged as a powerful bottom-up approach for the construction of functional two-dimensional (2D) and three-dimensional (3D) architectures. researchgate.netnih.gov The strategy relies on the spontaneous organization of molecular components, guided by the formation of coordinate bonds between metal ions and organic ligands. The this compound ligand is an exemplary building block in this context, offering a convergent N,N',N''-chelating donor set that readily complexes with various transition metal ions like Fe(II), Ru(II), Zn(II), and Cd(II) to form stable pseudo-octahedral complexes. rsc.orgacs.org

The basic binding mode of terpyridine involves a conformational change from a trans-trans geometry of the free ligand to a cis-cis geometry upon metal chelation, resulting in a planar structure that facilitates conjugation. nih.gov This

Recent strategies have expanded beyond simple homoleptic complexes (containing only one type of ligand) to more complex heteroleptic systems, which incorporate multiple different ligands. rsc.orgresearchgate.net These can be constructed in a stepwise manner or through one-pot strategies. researchgate.netacs.org For instance, by fine-tuning substituent bulkiness on the terpyridine backbone, complementary ligand pairs can be developed that selectively form heteroleptic complexes, enabling the construction of intricate architectures like nested cages. acs.org This approach mimics the selective and cooperative binding observed in biological systems. acs.org The combination of different coordination environments within a single ligand has also been explored to enhance the complexity of the final assemblies, leading to giant supramolecular prisms. nih.gov The compatibility of terpyridine-metal coordination with other interactions, such as covalent bond formation, has led to innovative one-pot synthesis/self-assembly strategies for creating complex structures like Kandinsky Circles and spiderwebs. nih.govosti.gov

Construction of Discrete Metallosupramolecular Architectures (e.g., Macrocycles, Cages, Fractals)

The versatility of the this compound ligand allows for the rational design and construction of a diverse range of discrete metallosupramolecular architectures with well-defined shapes and sizes.

Macrocycles and Cages: By employing polytopic terpyridine ligands with specific geometric arrangements of binding sites, chemists have successfully assembled a variety of macrocycles and 3D cages. rsc.org For example, a square-shaped metallosupramolecular macrocycle was synthesized using a Pt(II)-based complex to facilitate room temperature assembly. researchgate.net More complex 3D polyhedra and cages, including nested and multicompartment structures, have been achieved using multiplanar, directed spacer units in the terpyridine vertices or by exploiting dynamic heteroleptic complexation. rsc.orgacs.org A notable example is the one-pot self-assembly of an octahedral cage from a C₃-symmetrical tris-terpyridine and a 60°-bent V-shaped bis-terpyridine ligand. acs.org

Fractals: Beyond simple polygons and polyhedra, terpyridine-based self-assembly has been used to create stunning fractal geometries. The iterative nature of fractal patterns, such as the Sierpiński triangle, has been replicated at the molecular level. nih.govmdpi.com By designing V-shaped terpyridine ligands, researchers have synthesized first-generation Sierpiński triangles upon complexation with Ru(II) or Fe(II). nih.gov Further extending this concept, the self-assembly of six hexagonal "ring-in-ring" supermolecules can lead to the formation of a Sierpiński hexagonal gasket. nih.gov These fractal constructs demonstrate the high degree of control achievable through coordination-driven self-assembly. rsc.orgsemanticscholar.org

| Architecture | Ligand Design Principle | Metal Ions Used | Key Features |

| Macrocycles | Ditopic or polytopic ligands with defined angles | Pt(II), Fe(II) | Square-shaped, ring-in-ring structures rsc.orgresearchgate.net |

| Cages | Multi-planar, C₃-symmetrical, or complementary ligands | Cd(II), Ru(II), Zn(II) | Octahedral, nested, multi-compartment rsc.orgacs.org |

| Fractals | "V" type ligands, hexagonal precursors | Fe(II), Ru(II) | Sierpiński triangles, hexagonal gaskets nih.gov |

Design and Assembly of Metallo-Polymers and Dendrimers

The principles of coordination-driven self-assembly are not limited to discrete structures but are also extensively used to create extended, high-molecular-weight materials like metallo-polymers and dendrimers.

Metallo-Polymers: Metallo-supramolecular polymers are formed by linking monomeric building blocks through non-covalent metal-ligand interactions. nih.gov Linear coordination polymers can be constructed by complexing telechelic polymers, such as α,ω-bis-terpyridinyl poly(ethylene glycol), with metal ions like iron(II) and ruthenium(II). mrs-j.orgtue.nl The reversible nature of the coordinative bond imparts these materials with "smart" properties, such as self-healing. nih.govresearchgate.netmdpi.com For instance, copolymers incorporating a cobalt acrylate (B77674) complex with a 4'-phenyl-2,2':6',2''-terpyridine ligand have demonstrated excellent tensile strength and self-healing capabilities. nih.gov

Dendrimers: Dendrimers are highly branched, monodisperse macromolecules. The this compound unit has been widely incorporated into dendritic structures. uclouvain.beillinois.edu Synthesis can be achieved through a modular approach, preparing dendrons which are then functionalized with terpyridine ligands and subsequently complexed with metal ions like Ru(II). nih.gov The combination of supramolecular chemistry and dynamic covalent chemistry has been used to create self-assembled dendrimers. d-nb.info In one example, a branching unit and a core were connected via a heteroleptic terpyridine zinc complex. d-nb.info These dendritic structures are promising for applications in light-harvesting and multi-electron transfer processes. nih.gov

Controlled Self-Organization at Interfaces and Surfaces (e.g., Monolayer Formation)

The self-assembly of this compound complexes can be extended to interfaces and surfaces, allowing for the creation of highly ordered, functional materials. A key strategy involves modifying the terpyridine ligand with functional groups that can anchor to a substrate.

For example, silylated-terpyridine derivatives, bearing a trimethoxysilane (B1233946) group, have been synthesized. rhhz.net This silane (B1218182) substituent can react with hydroxyl groups on hydrophilic surfaces like quartz or mica. When these substrates are immersed in a solution of the silylated-terpyridine or its metal complexes (e.g., with Fe²⁺, Eu³⁺, Tb³⁺), self-assembled monolayers (SAMs) are formed. rhhz.net The formation and composition of these SAMs can be characterized by techniques such as absorption spectroscopy, X-ray photoelectron spectroscopy (XPS), and atomic force microscopy (AFM). rhhz.net Such functionalized surfaces are of interest for developing molecular devices and sensors, as the unique photophysical properties of the terpyridine complexes, such as luminescence, can be confined to a 2D plane. rhhz.netirphouse.com

Mechanistic Studies of Self-Assembly Pathways and Hierarchical Organization

Understanding the mechanisms of self-assembly is crucial for controlling the formation of complex supramolecular architectures. The process is often hierarchical, involving the formation of initial, simpler structures that then organize into more complex superstructures.

Studies have revealed that the assembly process can be influenced by various stimuli, including concentration, temperature, and the presence of specific counter-ions, which can induce tunable conformational transformations. rsc.org The self-assembly of giant hexagonal prisms, for instance, has been shown to proceed through key intermediates, specifically double-rimmed Kandinsky Circles, which act as templates to guide the formation of the final 3D architecture. nih.gov This hierarchical process, where pre-formed 2D macrocycles assemble into a 3D prism, highlights the concept of self-sorting during assembly. nih.gov

The combination of different self-assembly strategies can lead to two-level self-organization. For example, terpyridine complexes can be functionalized with complementary hydrogen bonding units, allowing for an initial assembly via metal coordination, followed by a secondary organization step driven by hydrogen bonding. tue.nl Such multi-level, hierarchical self-assembly is a key step towards creating highly complex and functional nanomaterials. rsc.org

Chirality Transfer and Amplification in Supramolecular Terpyridine Systems